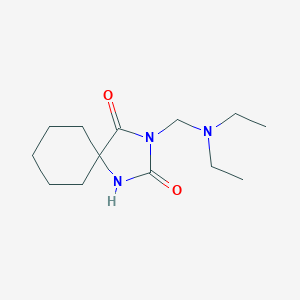
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-, also known as DDM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DDM is a spirocyclic compound that contains a diazepine ring and a lactam ring, and it has been found to exhibit interesting biological properties.
Mecanismo De Acción
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to inhibit the activity of various cancer cell lines, which may be due to its ability to induce apoptosis in these cells.
Efectos Bioquímicos Y Fisiológicos
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus. In vivo studies have shown that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound that can be easily synthesized in the lab with good purity. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- also exhibits interesting biological properties, which make it a promising candidate for various applications. However, one of the limitations is that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- also has limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-. One direction is to further investigate its mechanism of action and identify the specific enzymes and receptors that it targets. This information can be used to design more effective drugs that target these specific enzymes and receptors. Another direction is to investigate the potential applications of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- in other fields, such as materials science and nanotechnology. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s spirocyclic structure makes it a promising candidate for various applications in these fields. Finally, more research is needed to investigate the safety and toxicity of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-, as well as its pharmacokinetics and pharmacodynamics, in order to determine its potential as a therapeutic agent.
Métodos De Síntesis
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can be synthesized through a multi-step process that involves the reaction of 2,4-pentanedione with hydrazine hydrate to form 1,3-diketone, which is then reacted with ethylene diamine to form the spirocyclic compound. This synthesis method has been optimized to produce high yields of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- with good purity.
Aplicaciones Científicas De Investigación
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit anticancer, antiviral, and antibacterial properties. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Propiedades
Número CAS |
15089-99-3 |
|---|---|
Nombre del producto |
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- |
Fórmula molecular |
C13H23N3O2 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
3-(diethylaminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C13H23N3O2/c1-3-15(4-2)10-16-11(17)13(14-12(16)18)8-6-5-7-9-13/h3-10H2,1-2H3,(H,14,18) |
Clave InChI |
MUALGSHTPBHVEG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CN1C(=O)C2(CCCCC2)NC1=O |
SMILES canónico |
CCN(CC)CN1C(=O)C2(CCCCC2)NC1=O |
Otros números CAS |
15089-99-3 |
Sinónimos |
3-[(Diethylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



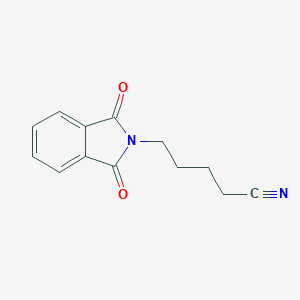
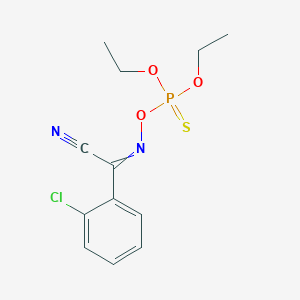
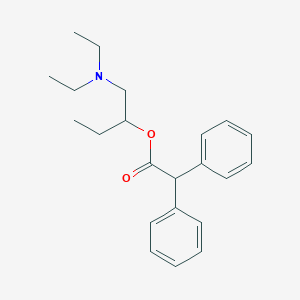
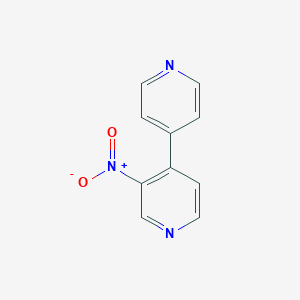
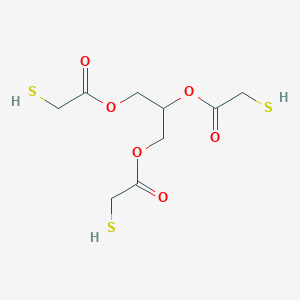
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)
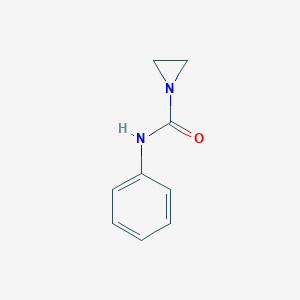
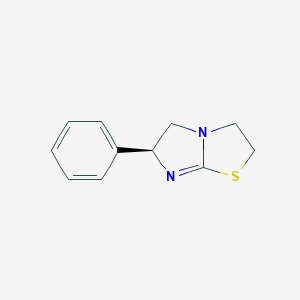
![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)
![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)
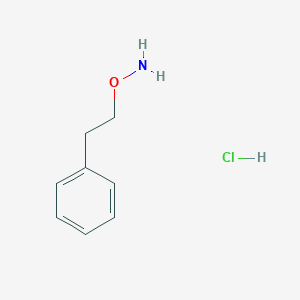
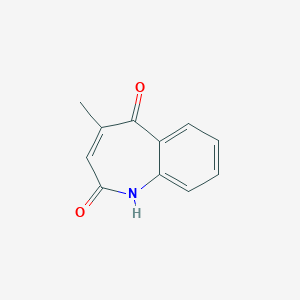
![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)